molecular formula C26H30N2O4S B11414068 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11414068
M. Wt: 466.6 g/mol
InChI Key: NVATWSPGJYGAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a benzothiophene ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Formation of the Benzothiophene Ring: The benzothiophene ring is often synthesized via a cyclization reaction involving a thiophene derivative and an appropriate halide under basic conditions.

    Coupling Reactions: The benzofuran and benzothiophene rings are then coupled through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Introduction of the Oxolane Ring: The oxolane ring is introduced through a nucleophilic substitution reaction involving an appropriate oxolane derivative and a halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiophene rings, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the amide bond, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted oxolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, the compound is explored for its potential applications in materials science. Its unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structural features allow it to bind to these targets with high affinity, leading to the modulation of various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
  • **2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
  • **2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its combination of structural features The presence of both benzofuran and benzothiophene rings, along with the oxolane ring, provides a unique scaffold that can interact with a wide range of molecular targets

Properties

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H30N2O4S/c1-15-9-10-19-17(14-32-24(19)16(15)2)12-22(29)28-26-23(20-7-3-4-8-21(20)33-26)25(30)27-13-18-6-5-11-31-18/h9-10,14,18H,3-8,11-13H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

NVATWSPGJYGAJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5CCCO5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.